molecular formula C26H19N B14181826 9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole CAS No. 845755-86-4

9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole

Katalognummer: B14181826
CAS-Nummer: 845755-86-4
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: ILUWBKLRAHSDPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 4’-ethenyl[1,1’-biphenyl] group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 4-vinylphenyl boronic acid is coupled with an appropriate aryl bromide under microwave-assisted conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism by which 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Vinylbiphenyl: Shares the biphenyl core but lacks the carbazole moiety.

    4-Phenylstyrene: Similar structure but with different substituents.

    4-Vinyldiphenyl: Another related compound with a vinyl group attached to the biphenyl core.

Uniqueness

9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is unique due to the presence of both the carbazole and biphenyl moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications, particularly in the development of advanced materials and potential therapeutic agents.

Eigenschaften

CAS-Nummer

845755-86-4

Molekularformel

C26H19N

Molekulargewicht

345.4 g/mol

IUPAC-Name

9-[4-(4-ethenylphenyl)phenyl]carbazole

InChI

InChI=1S/C26H19N/c1-2-19-11-13-20(14-12-19)21-15-17-22(18-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h2-18H,1H2

InChI-Schlüssel

ILUWBKLRAHSDPX-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.